Cinosulfuron

Description

Overview of Sulfonylurea Herbicides and Cinosulfuron's Context

Sulfonylurea herbicides constitute a significant class of agrochemicals known for their broad-spectrum weed control at very low application rates researchgate.netwikipedia.org. Their herbicidal action stems from the inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS) researchgate.netwikipedia.orgherts.ac.uklilab-ecust.cn. This enzyme is crucial for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—in plants researchgate.netwikipedia.orgcaws.org.nzgoogle.comgoogle.com. By blocking this pathway, sulfonylureas lead to the rapid cessation of plant cell division and growth, ultimately causing plant death researchgate.net.

This compound, specifically, is classified as a sulfonylurea herbicide and a triazinylsulfonylurea herbicide wikipedia.orgherts.ac.uklilab-ecust.cnagropages.com. It functions as a selective, inner-suction conduction type herbicide, primarily absorbed by plant roots and stems and translocated to meristematic tissues google.comgoogle.com. It is particularly utilized in the extensive cultivation of flooded rice, notably in regions like North Italy, where it targets broadleaf and sedge weeds researchgate.netgoogle.comnih.govmedchemexpress.com.

Historical Perspectives of this compound Research

The broader class of sulfonylurea herbicides emerged following their discovery by DuPont in 1975 ekb.eg. Early academic investigations into this compound focused on understanding its fundamental degradation pathways. Research explored its chemical and biological degradability in sterile aqueous solutions under varying pH conditions, identifying degradation products formed by the cleavage of the sulfonylurea bridge researchgate.netnih.gov. Studies also examined its dissipation in aerobic soil and anaerobic sediment/water systems, revealing the interplay of chemical hydrolysis and microbial degradation researchgate.net.

Further historical research in the early 2000s delved into the behavior and fate of this compound in paddy surface waters, sediments, and groundwater, aiming to clarify its environmental mobility and potential for leaching ncats.ionih.gov. Concurrently, the impact of this compound on soil microorganisms, including aerobic bacteria, fungi, and nitrifying bacteria, was a subject of early academic inquiry, assessing its influence on soil ecological processes ncats.ioresearchgate.nettandfonline.com.

Current Research Trends and Gaps for this compound

Current academic research on this compound is largely driven by the challenges of herbicide resistance and the need for sustainable agricultural practices. A significant trend involves the study of weed resistance mechanisms, particularly in species like Schoenoplectus mucronatus and Lindernia dubia, which have developed resistance to this compound and other ALS-inhibiting herbicides weedscience.orgweedscience.org. Research aims to elucidate both target-site resistance (TSR), often involving mutations in the ALS enzyme, and non-target-site resistance (NTSR), which includes enhanced metabolic degradation by enzymes such as cytochromes P450 and glutathione (B108866) S-transferases (GSTs) nih.govmdpi.com. Understanding these mechanisms is crucial for developing effective resistance management strategies.

Another active area of research focuses on the environmental fate of this compound. Studies continue to investigate its degradation characteristics in diverse environmental matrices, considering factors such as pH, temperature, and microbial activity researchgate.netnih.govnih.gov. Long-term fate studies using lysimeters have provided insights into its downward movement and mineralization in soil nih.gov. Furthermore, research explores the efficacy and environmental implications of mixed herbicide formulations that include this compound, often with the goal of broadening the herbicidal spectrum and delaying the onset of weed resistance google.comgoogle.com. Theoretical studies are also contributing to a deeper understanding of the structural and electronic properties of this compound within the sulfonylurea family nih.govacs.org.

Despite these advancements, research gaps persist. More detailed molecular-level understanding of resistance mechanisms in specific weed biotypes is needed. Comprehensive long-term ecological impact assessments, beyond initial degradation studies, could provide a more holistic view of its environmental footprint. Additionally, while crop selectivity is understood to involve metabolic inactivation, further detailed mechanistic studies in various crop plants could enhance selective application.

Significance of this compound Studies in Agricultural Science and Environmental Chemistry

Studies on this compound hold considerable significance for both agricultural science and environmental chemistry. In agricultural science, understanding this compound's mode of action and its interaction with target weeds is fundamental for effective weed management, particularly in rice cultivation where it is widely used researchgate.netnih.govriceadvice.infoajol.info. Research into its selectivity in crops, such as rice's ability to metabolically inactivate the herbicide, is vital for ensuring crop safety and optimizing application strategies caws.org.nzgoogle.com. Furthermore, the extensive research on herbicide resistance, including the mechanisms of TSR and NTSR, directly informs the development of sustainable weed control programs and strategies to mitigate the evolution and spread of resistant weed populations, thereby safeguarding crop yields and quality google.commedchemexpress.comnih.govmdpi.comresearchgate.net.

From an environmental chemistry perspective, investigations into this compound's environmental fate are crucial for assessing and mitigating its potential impact on ecosystems amazon.comebsco.com. Studies on its degradation rates, adsorption to soil particles, dissipation, and potential for leaching help predict its mobility in the environment and inform measures to prevent groundwater contamination researchgate.netherts.ac.uknih.govnih.gov. Research examining the effects of this compound on soil microbial communities, such as its influence on nitrification activity, contributes to a broader understanding of its ecological footprint and supports the development of agricultural practices that minimize adverse environmental effects researchgate.nettandfonline.comacademicjournals.orgresearchgate.net. This integrated approach ensures that the benefits of this compound in weed control are balanced with environmental stewardship.

Detailed Research Findings

Academic research has provided detailed findings on the degradation kinetics and plant selectivity of this compound.

Degradation Characteristics of this compound this compound's degradation in aqueous solutions is highly dependent on pH, with faster hydrolysis observed under acidic conditions. For instance, at 30°C, its half-life is significantly shorter at lower pH values compared to neutral or alkaline conditions researchgate.netnih.gov.

Table 1: this compound Aqueous Hydrolysis Half-Lives (30°C)

| pH Value | Half-Life (Days) | Citation |

| 4 | 3 | researchgate.netnih.gov |

| 5 | 9 | researchgate.netnih.gov |

| 6 | 43 | researchgate.netnih.gov |

| 7 | >365 | researchgate.netnih.gov |

| 9 | >365 | researchgate.netnih.gov |

In soil systems, this compound degradation also varies. An aerobic soil metabolism study at 25°C in a Keyport silt loam soil (pH 6.4, 2.8% organic matter) showed a half-life of 20 days researchgate.net. In contrast, dissipation in an anaerobic sediment/water system (initial pH 6.7, final pH 7.4) was considerably slower, with a half-life exceeding 365 days researchgate.net. In simulated paddy field environments, the dissipation rate was higher than expected from chemical hydrolysis alone, indicating the involvement of soil microflora researchgate.netnih.gov. Within rice plants, this compound is metabolized rapidly, with half-lives of approximately 3 days in rice leaves and less than 1 day in rice roots, contributing to crop tolerance google.com.

Table 2: this compound Degradation Half-Lives in Soil and Plant Tissues

| Environment/Tissue | Conditions | Half-Life (Days) | Citation |

| Aerobic Soil | Keyport silt loam, pH 6.4, 2.8% OM, 25°C | 20 | researchgate.net |

| Anaerobic Sediment/Water System | Initial pH 6.7, Final pH 7.4 | >365 | researchgate.net |

| Simulated Paddy Field | Rapid dissipation (microbial involvement indicated) | Not specified | researchgate.netnih.gov |

| Rice Leaf | In vivo metabolism | 3 | google.com |

| Rice Root | In vivo metabolism | <1 | google.com |

Rice Cultivar Selectivity Research has demonstrated differential responses of various rice cultivars to this compound, primarily attributed to varying metabolic inactivation rates rather than differences in ALS enzyme sensitivity caws.org.nz. Studies on shoot growth and seminal root elongation inhibition in pregerminated rice seeds exposed to this compound highlight this selectivity.

Table 3: this compound Concentration for 50% Growth Inhibition (GR50) in Rice Cultivars

| Rice Cultivar | Effect Measured | GR50 (ppm) | Citation |

| Hwajinbyeo | Shoot Growth Inhibition | ~6 | caws.org.nz |

| IR 74 | Shoot Growth Inhibition | >100 | caws.org.nz |

| Hwajinbyeo | Seminal Root Elongation | 0.5 | caws.org.nz |

| IR 74 | Seminal Root Elongation | 10 | caws.org.nz |

These tables present detailed research findings and are intended to be interactive in a digital format.

Structure

3D Structure

Properties

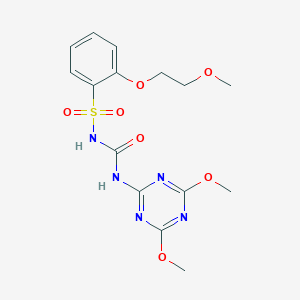

IUPAC Name |

1-(4,6-dimethoxy-1,3,5-triazin-2-yl)-3-[2-(2-methoxyethoxy)phenyl]sulfonylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O7S/c1-24-8-9-27-10-6-4-5-7-11(10)28(22,23)20-13(21)16-12-17-14(25-2)19-15(18-12)26-3/h4-7H,8-9H2,1-3H3,(H2,16,17,18,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMLPCIHUFDKWJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=CC=C1S(=O)(=O)NC(=O)NC2=NC(=NC(=N2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058220 | |

| Record name | Cinosulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94593-91-6 | |

| Record name | Cinosulfuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94593-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinosulfuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094593916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinosulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonamide, N-[[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]carbonyl]-2-(2-methoxyethoxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINOSULFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53HYL452SB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Fate and Transport of Cinosulfuron

Degradation Pathways of Cinosulfuron

The breakdown of this compound in the environment occurs through both abiotic and biotic processes, with chemical hydrolysis and photocatalytic degradation being key abiotic pathways.

Chemical Hydrolysis and pH Dependence

Chemical hydrolysis is a dominant degradation pathway for this compound, with its rate being highly dependent on the pH of the aqueous solution.

Studies conducted in sterile aqueous solutions at 30°C demonstrate that this compound degrades rapidly under acidic conditions. The half-lives observed were 3 days at pH 4, 9 days at pH 5, and 43 days at pH 6. fishersci.atuni.lu In contrast, at neutral and alkaline pH values (pH 7 and 9), this compound exhibits significantly higher stability, with half-lives exceeding one year. fishersci.atuni.lu This pH-dependent degradation is characteristic of many sulfonylurea herbicides, which generally show faster hydrolysis rates in acidic media compared to neutral or weakly basic conditions. fishersci.atwikipedia.org

The half-life data for this compound in aqueous solutions at 30°C are summarized in the table below:

| pH Value | Half-life (days) |

| 4 | 3 |

| 5 | 9 |

| 6 | 43 |

| 7 | > 365 |

| 9 | > 365 |

The primary mechanism of chemical hydrolysis for this compound involves the cleavage of its sulfonylurea bridge. fishersci.atuni.lu Through analyses using liquid chromatography-mass spectrometry (LC-MS), two distinct degradation products resulting from this cleavage have been identified. fishersci.atuni.lu This pathway is a common degradation route for sulfonylurea herbicides, leading to the formation of sulfonamide and triazine amine derivatives. fishersci.atwikipedia.org Beyond aqueous hydrolysis, this compound degradation in soil also involves O-dealkylation in both ring systems, forming corresponding phenols, mono- and di-hydroxytriazine, and further degradation to bound residues and carbon dioxide.

Half-life in Aqueous Solutions at Varying pH (e.g., pH 4, 5, 6, 7, 9)

Photocatalytic Degradation in Aqueous Suspensions

This compound is also susceptible to photocatalytic degradation, particularly in the presence of semiconductor photocatalysts like titanium dioxide (TiO2).

Research has shown that this compound undergoes rapid transformation when exposed to light in aqueous solutions containing TiO2 suspensions. fishersci.at The photocatalytic degradation of this compound has been observed to follow first-order kinetics. The calculated quantum efficiency (φ) for this compound in these photocatalytic systems was found to be 0.73%, a value similar to that observed for other sulfonylurea herbicides like triasulfuron. fishersci.at This indicates an efficient light-driven degradation process.

During the photocatalytic degradation of this compound, various intermediate products are formed, which have been identified using advanced analytical techniques such as high-performance liquid chromatography coupled with UV detection (HPLC-UV) or mass spectrometry (HPLC-MS). fishersci.at A significant finding is the proposal of a photocatalytic degradation pathway that ultimately leads to the formation of cyanuric acid as a final product. fishersci.at Cyanuric acid is known for its resistance to further oxidation technologies. fishersci.at The photodegradation mechanisms of sulfonylurea herbicides, including this compound, can involve the cleavage of the carbon-sulfur (C-S), nitrogen-sulfur (N-S), or nitrogen-carbonyl (N-CO) bonds within the sulfonylurea bridge. Specifically for this compound, the presence of an o-OR (alkoxy radical) substituent on the phenyl ring is reported to favor C-S bond photocleavage.

Influence of Environmental Factors on Photodegradation Kinetics (e.g., radiant flux)

This compound can undergo photodegradation, a process that can be influenced by environmental factors such as radiant flux. Studies investigating the degradation of sulfonylurea herbicides, including this compound, have utilized photocatalysts like titanium dioxide (TiO2) suspensions to enhance transformation rates. Under such conditions, this compound has been observed to transform rapidly, exhibiting first-order kinetic degradation uni.lu. The calculated quantum efficiencies for this compound in these photocatalytic systems were found to be similar to other sulfonylurea herbicides, at approximately 0.73% uni.lu. Conventional methods, such as natural photolysis, sorption, and hydrolytic degradation, are generally less effective in significantly reducing sulfonylurea herbicide concentrations in water uni.lu. The principle of heterogeneous photocatalysis involves free-radical reactions initiated by UV light on a semiconductor surface, leading to the degradation of contaminants into simpler intermediates or complete mineralization uni.lu.

Microbial Degradation in Environmental Matrices

Microbial degradation plays a significant role in the dissipation of this compound in environmental matrices, particularly in soil and sediment systems. The herbicide's degradation in soil is a combined process involving both chemical hydrolysis and microbial activity nih.gov.

Soil microflora is instrumental in the dissipation of this compound. In flooded sediment environments, the dissipation rate of this compound has been observed to be higher than what would be expected from chemical hydrolysis alone, indicating the active involvement of soil microorganisms nih.govsigmaaldrich.com. While this compound, like other sulfonylurea herbicides, can influence soil microbial communities, some studies suggest it may decrease nitrification activity in soil ontosight.ai. However, the lower persistence of the herbicide in certain soils, particularly those that are alkaline and rich in microflora, can be attributed to a higher rate of biodegradation ontosight.ai.

A notable this compound-degrading bacterial strain, Kurthia sp. strain LAM0713, has been isolated from methanogenic bacterial complexes nih.gov. This strain was identified based on its morphological, cultural, physio-biochemical characteristics, and 16S rDNA sequence analysis nih.gov. Kurthia sp. strain LAM0713 demonstrates the capacity to utilize this compound as its sole nitrogen source for growth nih.gov. This represents the first documented instance of a Kurthia sp. strain degrading sulfonylurea herbicides, offering new insights into the microbial degradation of these compounds nih.gov.

The primary metabolic pathway for the microbial degradation of this compound involves the cleavage of the sulfonylurea bridge nih.govsigmaaldrich.com. This cleavage leads to the formation of major degradation products. For instance, in the degradation of this compound by Kurthia sp. strain LAM0713, five intermediate products were detected via liquid chromatography-mass spectrometry (LC-MS), and a metabolic pathway involving the cleavage of the sulfonylurea bridge was proposed nih.gov. This pathway is a common degradation route for sulfonylurea herbicides in both water and soil systems, leading to products such as chlorobenzenesulfonamide and triazine amine nih.govsigmaaldrich.com.

The efficiency of microbial degradation of this compound can be significantly influenced by environmental conditions such as pH and temperature. For Kurthia sp. strain LAM0713, response surface methodology was employed to optimize degradation conditions nih.gov. Under optimal conditions, this strain could efficiently degrade 92.4% of an initial 50 mg·L⁻¹ this compound concentration within 5 days nih.gov.

Table 1: Optimal Conditions for this compound Degradation by Kurthia sp. strain LAM0713

| Parameter | Optimal Value | Reference |

| pH | 6.9 | nih.gov |

| Temperature | 31.8°C | nih.gov |

| Degradation | 92.4% | nih.gov |

| Time | 5 days | nih.gov |

The strain is capable of growing and degrading this compound over a wide range of temperatures (20-40°C) and pH (5.0-9.0) nih.gov. Chemical hydrolysis of this compound is notably faster under acidic conditions (e.g., half-lives of 3, 9, and 43 days at pH 4, 5, and 6, respectively, at 30°C), while at neutral or alkaline pH (pH 7 and 9), the half-life can exceed one year nih.govsigmaaldrich.com.

The degradation rates of this compound vary significantly between aerobic and anaerobic environmental conditions. In an aerobic soil metabolism study conducted at 25°C in a Keyport silt loam soil, this compound degradation was rapid, with a half-life of 20 days nih.gov. In contrast, dissipation in an anaerobic sediment/water system, with an initial water phase pH of 6.7, progressed much more slowly, exhibiting a half-life greater than 365 days nih.gov. Degradation by selected mixed microbial cultures tested under both aerobic and anaerobic conditions was generally very slow and primarily attributed to chemical hydrolysis due to the acidic pH of the cultural broths, rather than significant microbial activity under these specific mixed culture conditions nih.govsigmaaldrich.com.

Table 2: this compound Degradation Half-Lives in Different Environmental Conditions

| Environmental Condition | Temperature | pH | Half-Life | Reference |

| Aerobic soil | 25°C | 6.4 | 20 days | nih.gov |

| Anaerobic sediment/water | - | 6.7-7.4 | >365 days | nih.gov |

| Sterile aqueous (acidic) | 30°C | 4 | 3 days | nih.govsigmaaldrich.com |

| Sterile aqueous (acidic) | 30°C | 5 | 9 days | nih.govsigmaaldrich.com |

| Sterile aqueous (acidic) | 30°C | 6 | 43 days | nih.govsigmaaldrich.com |

| Sterile aqueous (neutral/alkaline) | 30°C | 7, 9 | >1 year | nih.govsigmaaldrich.com |

Optimization of Microbial Degradation Conditions (e.g., pH, temperature)

Dissipation and Persistence in Soil Ecosystems

The persistence and degradation of this compound in soil are influenced by a complex interplay of environmental factors, including soil type, pH, organic matter content, and hydrological conditions.

Half-lives in Different Soil Types

This compound exhibits varying degradation rates depending on the specific soil environment. An aerobic soil metabolism study conducted at 25°C in a Keyport silt loam soil (pH 6.4, 2.8% organic matter) demonstrated rapid degradation, with a half-life of 20 days. pic.int In contrast, dissipation in an anaerobic sediment/water system proceeded significantly slower, exhibiting a half-life exceeding 365 days. pic.int Generally, sulfonylurea herbicides like this compound display typical field dissipation half-lives ranging from 1 to 6 weeks, influenced by soil type, geographical location, and the specific compound. pic.int

Influence of Soil pH and Organic Matter Content on Degradation

Soil pH plays a critical role in the degradation of this compound, with degradation occurring much more rapidly under acidic conditions. pic.intnih.gov Investigations in sterile aqueous solutions at 30°C revealed that this compound degraded quickly at low pH values. pic.intnih.gov Specifically, half-lives were recorded as 3 days at pH 4, 9 days at pH 5, and 43 days at pH 6. pic.intnih.gov Conversely, at neutral and alkaline pH values (pH 7 and 9), the half-life extended to over one year. pic.intnih.gov This pH-dependent degradation is primarily attributed to chemical hydrolysis, a key pathway for sulfonylurea herbicides, which is significantly accelerated under acidic conditions. pic.int

The presence of organic matter in soil also influences the fate of this compound, particularly its adsorption to soil particles. Adsorption is strongly correlated with the amount of organic material, impacting the potential for runoff. uni.lu Research indicates a negative correlation between adsorption and soil pH, while a positive correlation exists with organic matter content, suggesting that higher organic matter content enhances adsorption. nih.gov

Table 1: Influence of pH on this compound Half-lives (Sterile Aqueous Solutions, 30°C)

| pH Value | Half-life (Days) |

| 4 | 3 |

| 5 | 9 |

| 6 | 43 |

| 7 | >365 |

| 9 | >365 |

Long-term Fate Studies in Lysimeter Systems

Long-term studies utilizing lysimeter systems provide valuable insights into the environmental fate of this compound under simulated field conditions. These studies track the movement, degradation, and residue formation of the compound within undisturbed soil columns.

In a four-year lysimeter study involving 14C-labelled this compound applied to a clay loam soil, continuous downward movement and degradation of the herbicide were observed. nih.gov After four years, a substantial portion of the applied 14C-radioactivity, specifically 56.71-57.52%, was distributed down to a depth of 70 cm within the soil profile. nih.gov The total volume of leachates collected through the lysimeter soil over the four-year period amounted to 168 L in lysimeter I and 146 L in lysimeter II. nih.gov These leachates contained 2.43% and 2.99% of the originally applied 14C-radioactivity, respectively, corresponding to average concentrations of 0.29 µg/L and 0.41 µg/L as this compound equivalents. nih.gov This indicates that while degradation occurs, a small fraction of the compound or its degradation products can be mobile within the soil profile.

A significant aspect of this compound's long-term fate in soil is the formation of non-extractable residues. Studies have shown that more than 88% of the total soil radioactivity was found as non-extractable residues. pic.intnih.gov A considerable portion of these non-extractable residues, ranging from 45-48%, was incorporated into the humin fraction of the soil organic matter. pic.intnih.gov Furthermore, approximately 30% of the extractable 14C partitioned into the aqueous phase, suggesting that this compound undergoes degradation into more polar products during its residence in the soil. pic.int

Supplemental investigations into the degradation of [14C]this compound in soil revealed that environmental factors such as flooding and consistently higher temperatures significantly enhanced its mineralization to 14CO2. pic.intnih.gov This finding suggests that both chemical hydrolysis and microbial degradation processes contribute to the breakdown of this compound in flooded lysimeter soil environments. pic.intnih.gov This enhanced mineralization under specific conditions highlights the role of environmental parameters in accelerating the complete breakdown of the compound.

Ecological Impact and Ecotoxicological Studies of Cinosulfuron

Impact on Non-Target Organisms

Pesticides can directly and indirectly affect non-target species, including wild plants, invertebrates, and vertebrates, which are crucial for ecosystem health. herts.ac.uk Assessing the toxicity of pesticides to these non-target organisms is a standard component of pesticide registration and environmental protection processes. herts.ac.uk

Algae serve as essential primary producers in freshwater ecosystems, forming the base of the food chain for diverse communities of invertebrates and fish. fishersci.ca Their comparative sensitivity to various chemicals makes them important test organisms in ecotoxicological investigations for environmental hazard assessment. fishersci.ca

Studies have investigated the acute toxicity of Cinosulfuron to several freshwater phytoplankton species, including Scenedesmus acutus, Scenedesmus subspicatus, Chlorella vulgaris, and Chlorella saccharophila. pic.intnih.gov The herbicide concentrations eliciting a 50% growth reduction over 96 hours (EC50) for this compound ranged from 8 to 104 mg/L. pic.intnih.gov Notably, the two species of Chlorella (Chlorella vulgaris, Chlorella saccharophila) demonstrated greater tolerance to this compound compared to the two species of Scenedesmus (Scenedesmus acutus, Scenedesmus subspicatus). pic.intnih.gov

Table 1: Acute Toxicity (96h EC50) of this compound to Freshwater Phytoplankton Species

| Phytoplankton Species | 96h EC50 (mg/L) | Reference |

| Scenedesmus acutus | 8-104 | pic.intnih.gov |

| Scenedesmus subspicatus | 8-104 | pic.intnih.gov |

| Chlorella vulgaris | 8-104 | pic.intnih.gov |

| Chlorella saccharophila | 8-104 | pic.intnih.gov |

Note: The EC50 range applies across the tested species, with specific values varying depending on the species.

In comparative toxicity studies on the same algal species, this compound was found to be less toxic than several other pesticides, including bensulfuron-methyl, atrazine (B1667683), and benthiocarb. pic.intnih.gov Conversely, this compound, along with methyl-bensulfuron, atrazine, and chlorsulfuron, was considered more hazardous in a hazard evaluation study compared to benthiocarb, molinate, fenitrothion, and pyridaphenthion. pic.intnih.govocl-journal.org Bensulfuron-methyl, in particular, was reported to be more toxic in some algal species. pic.int

Table 2: Comparative Toxicity of Herbicides on Freshwater Algal Species (Relative to this compound)

| Herbicide/Pesticide | Relative Toxicity (compared to this compound) | Reference |

| Bensulfuron-methyl | More toxic | pic.intnih.gov |

| Atrazine | More toxic | pic.intnih.gov |

| Benthiocarb | More toxic | pic.intnih.gov |

| Chlorsulfuron | Less toxic (but more hazardous in overall evaluation) | pic.intnih.gov |

| Molinate | Less toxic (but more hazardous in overall evaluation) | pic.intnih.gov |

| Fenitrothion (insecticide) | Less hazardous | pic.intnih.govocl-journal.org |

| Pyridaphenthion (insecticide) | Less hazardous | pic.intnih.gov |

Despite potentially lower acute toxicity compared to some other herbicides, sulfonylurea herbicides, including this compound, pose a potential environmental hazard to aquatic systems even at low environmental concentrations. pic.intnih.govnih.gov This assessment is partly based on the transformation of effective concentrations from toxicity measurements into a percentage of the saturation level in water. pic.intnih.gov this compound is explicitly categorized as "Toxic to aquatic life with long lasting effects" (H411) under GHS classification. wikipedia.orgcenmed.com

The environmental exposure of organisms typically involves multi-component chemical mixtures rather than single substances. herts.ac.uk There is a significant concern regarding "cocktail effects" and synergistic interactions, where chemicals in a mixture can jointly exert a larger effect than predicted from their individual toxicities. uni.lunih.gov While the provided research findings primarily focus on the individual ecotoxicological profile of this compound and its comparative toxicity with other herbicides, the broader field of ecotoxicology acknowledges the importance of studying the combined effects of pesticides with other environmentally relevant toxicants (e.g., metals, antifouling compounds) that may co-occur in aquatic systems. herts.ac.ukuni.lunih.gov Specific detailed research findings on the mixture toxicity of this compound with diverse environmentally relevant toxicants were not extensively detailed in the provided search results beyond comparative studies with other herbicides.

This compound's impact on soil microbial communities has been investigated, revealing varied effects depending on the concentration and microbial group. nih.govwikipedia.orgherts.ac.ukbmrb.iofishersci.nomade-in-china.comchem960.comnih.govnih.gov Studies indicate that this compound generally has a limited negative effect on certain aspects of the microbial community in soil ecosystems, even at concentrations higher than those currently in use. herts.ac.ukmade-in-china.comchem960.com For instance, this compound, at normal field application rates and even 100 times higher, did not affect the total number of bacteria, nitrifiers, or the respiration activity in the soil. nih.govwikipedia.orgbmrb.iofishersci.nonih.gov

However, this compound did show a decrease in nitrification activity. nih.govwikipedia.orgbmrb.iofishersci.nomade-in-china.comchem960.comnih.gov Autotrophic nitrifiers were found to be more sensitive to sulfonylurea herbicides, including this compound, than other microorganisms. nih.govwikipedia.orgbmrb.ionih.gov In in vitro toxicity tests, a very high this compound concentration (100 mg/L) was required to observe negative effects on the growth of a limited number of soil heterotrophic microorganisms. herts.ac.ukmade-in-china.comchem960.com The absence of branched-chain amino acids increased bacterial sensitivity, suggesting that the toxicity mechanism involves acetolactate synthase enzyme blockage. herts.ac.ukmade-in-china.com When compared to bensulfuron (B1205469), this compound was concluded to be potentially less toxic to soil heterotrophic microorganisms, particularly at very high concentrations. nih.govwikipedia.orgbmrb.ionih.gov

Table 3: Impact of this compound on Soil Microbial Communities

| Microbial Community Aspect | Effect of this compound (at field rate & 100x higher) | Reference |

| Total number of bacteria | No effect | nih.govwikipedia.orgbmrb.iofishersci.nonih.gov |

| Nitrifiers | No effect on total number, but decreased nitrification activity | nih.govwikipedia.orgbmrb.iofishersci.nomade-in-china.comchem960.comnih.gov |

| Respiration activity | No effect | nih.govwikipedia.orgbmrb.iofishersci.nonih.gov |

| Heterotrophic microorganisms | Negative effects only at very high concentrations (100 mg/L) on a limited number of strains | herts.ac.ukmade-in-china.comchem960.com |

| Fungi | No effect (in in vitro tests where bensulfuron showed strong inhibition) | wikipedia.orgbmrb.ionih.gov |

Herbicide Resistance and Selectivity Mechanisms

Mechanism of Action: Acetolactate Synthase (ALS) Inhibition

Cinosulfuron belongs to the sulfonylurea chemical group, which functions as an acetolactate synthase (ALS) inhibitor. lilab-ecust.cnrayfull.net ALS, also known as acetohydroxyacid synthase (AHAS), is a crucial enzyme in plants and microorganisms. researchgate.netsourcewatch.orgfrontiersin.org Its inhibition by herbicides like this compound is a potent mechanism for weed control. sourcewatch.org

The primary mode of action of ALS inhibitors, including this compound, is to block the activity of the ALS enzyme. rayfull.netcaws.org.nz This enzyme is the first common enzyme in the biosynthetic pathway for the production of branched-chain amino acids: valine, leucine, and isoleucine. frontiersin.orgcaws.org.nzunl.edupressbooks.pub These amino acids are essential for protein synthesis and normal plant growth. pressbooks.pub By inhibiting ALS, this compound prevents the biosynthesis of these critical amino acids, leading to a reduction in their pool within the plant. caws.org.nzfrontiersin.org This deficiency ultimately disrupts protein synthesis and cell division, particularly in rapidly growing meristematic tissues, which are highly dependent on these amino acids and exhibit high ALS activity. rayfull.netunl.edu Symptoms of ALS inhibition include chlorosis of shoot meristems, stunting, malformation, and reduced seed production in older plants. sourcewatch.orgunl.edu The herbicidal activity caused by ALS inhibition can be partially mediated by the accumulation of toxic intermediates, such as α-ketobutyrate, resulting from the blocked biosynthesis pathway. caws.org.nz The inhibitory effect on cell cycle progression can often be reversed by supplementing the growth medium with branched-chain amino acids (valine, isoleucine, and leucine). caws.org.nzufl.edu

Resistance Mechanisms in Weeds

Weed resistance to ALS-inhibiting herbicides, including this compound, is a significant agricultural challenge. This resistance primarily evolves through two major mechanisms: target-site resistance (TSR) and non-target site resistance (NTSR). nih.gov

Target-site resistance is the most common mechanism of weed resistance to ALS inhibitors. awsjournal.orgmdpi.com It typically involves mutations in the gene encoding the ALS enzyme, leading to an altered target protein that is less sensitive or insensitive to the herbicide. nih.govawsjournal.orgresearchgate.net These mutations often result from single amino acid substitutions in the ALS enzyme, which limit the binding of the herbicide. awsjournal.org As of recent reports, nine codon positions in the ALS gene have been identified where amino acid substitutions can confer resistance: Ala-122, Pro-197, Ala-205, Phe-206, Asp-376, Arg-377, Trp-574, Ser-653, and Gly-654. mdpi.comnih.gov The Pro-197 mutation is particularly common, followed by Trp-574. nih.gov Different amino acid substitutions at the same or different sites can lead to varying degrees of resistance. nih.gov Overexpression or amplification of the ALS gene, though less common, can also contribute to TSR. nih.govnih.govfrontiersin.org

For example, studies on Johnsongrass (Sorghum halepense) have confirmed substitutions at Trp574Leu and Asp376Glu confer resistance to ALS inhibitors. awsjournal.org In Raphanus raphanistrum, homozygous plants with the Asp376Glu mutation showed resistance to sulfonylurea, triazolopyrimidine, and imidazolinone herbicides. awsjournal.org

Non-target site resistance (NTSR) involves mechanisms that reduce the amount of active herbicide reaching the target site, or its efficacy, without directly altering the target enzyme itself. nih.govmdpi.comnih.gov These mechanisms are generally more complex and can include reduced herbicide uptake or translocation, increased herbicide metabolism, decreased rate of herbicide activation, and/or sequestration. mdpi.comnih.gov Enhanced herbicide metabolism is a major component of NTSR and often involves detoxification enzymes such as cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), UDP-glycosyltransferases (UDP-GTs), and ATP-binding cassette (ABC) transporters. nih.govnih.gov

For instance, enhanced P450 enzyme activity has been reported to cause ALS resistance in Digitaria sanguinalis to nicosulfuron (B1678754). nih.gov Pretreatment with malathion, a P450 inhibitor, was shown to alleviate nicosulfuron resistance in D. sanguinalis by approximately 36%, and resistant plants metabolized nicosulfuron faster than susceptible ones. nih.gov Similarly, enhanced metabolism mediated by P450s and GSTs has been shown to contribute to resistance to nicosulfuron in Amaranthus retroflexus. mdpi.com NTSR is often polygenic and can confer resistance to herbicides with the same or even different modes of action. nih.gov

Weeds that develop target-site resistance due to ALS gene mutations often exhibit cross-resistance to other herbicides that share the same mode of action, even if those specific herbicides have not been previously applied. nih.govawsjournal.orgnih.gov This is particularly relevant for sulfonylurea herbicides like this compound, as mutations in the ALS gene can confer resistance to multiple members of the ALS inhibitor family. awsjournal.orgnih.gov

Studies have shown various cross-resistance patterns:

An Italian biotype of smallflower umbrella sedge (Cyperus difformis) was found to be cross-resistant to bensulfuron-methyl, this compound, imazamox, and bispyribac-sodium (B1667525), but susceptible to halosulfuron. cambridge.org

Another Cyperus difformis accession from Korea showed cross-resistance to several sulfonylurea herbicides (bensulfuron-methyl, cyclosulfamuron, pyrazosulfuron-ethyl), as well as to the pyrimidinyl thiobenzoate herbicide bispyribac-sodium and the imidazolinone herbicide imazapyr. nih.gov

Italian biotypes of ricefield bulrush (Schoenoplectus mucronatus) have demonstrated generalized cross-resistance among sulfonylureas, including azimsulfuron, bensulfuron-methyl, this compound, and ethoxysulfuron, and also to the triazolopyrimidine metosulam (B166753). weedscience.org The resistance ratios (GR50 of resistant/susceptible biotypes) were very high for sulfonylureas (e.g., >650) and variable for metosulam (88 to 514). weedscience.org

The Pro-197-Thr mutation in the ALS gene of Bromus japonicus conferred high resistance to mesosulfuron-methyl (B1676312) and cross-resistance to nicosulfuron and imazamox, but not to pyribenzoxim. frontiersin.org

These patterns highlight the complex nature of cross-resistance, where a single mutation can affect sensitivity to multiple herbicides within the same or different chemical families that target ALS.

Here is a table summarizing some observed cross-resistance patterns:

| Weed Species | Biotype Location | Herbicides Showing Cross-Resistance (ALS Inhibitors) | Herbicides Showing Susceptibility (ALS Inhibitors) | Mechanism Implied (if stated) | Source |

| Cyperus difformis | Italy | Bensulfuron-methyl, this compound, Imazamox, Bispyribac-sodium | Halosulfuron | Not stated | cambridge.org |

| Cyperus difformis | Korea | Imazosulfuron, Bensulfuron-methyl, Cyclosulfamuron, Pyrazosulfuron-ethyl, Bispyribac-sodium, Imazapyr | Imazaquin | Target-site (ALS alteration) | nih.gov |

| Schoenoplectus mucronatus | Italy | Azimsulfuron, Bensulfuron-methyl, this compound, Ethoxysulfuron, Metosulam | Not stated | Not stated | weedscience.org |

| Bromus japonicus | China | Mesosulfuron-methyl, Nicosulfuron, Imazamox, Flucarbazone-sodium | Pyribenzoxim | Target-site (Pro-197-Thr mutation) | frontiersin.org |

Non-Target Site Resistance (e.g., Enhanced Metabolism)

Crop Selectivity and Tolerance

This compound, like other sulfonylurea herbicides, exhibits selectivity between crops and weed plants. rayfull.netcaws.org.nz This selectivity is primarily attributed to the rapid metabolic inactivation of the herbicide within the tolerant crop. rayfull.netcaws.org.nzresearchgate.net Tolerant crop plants metabolize sulfonylurea herbicides to inactive products much faster than sensitive weed species. caws.org.nzresearchgate.net

Research indicates that in tolerant crops, the metabolic half-lives of sulfonylurea herbicides typically range from 1 to 5 hours, whereas in sensitive plant species, half-lives can exceed 20 hours. researchgate.net Pathways for sulfonylurea inactivation in tolerant plants include aryl and aliphatic hydroxylation followed by glucose conjugation, sulfonylurea bridge hydrolysis, sulfonamide bond cleavage, oxidative O-demethylation, and direct conjugation with (homo)glutathione. researchgate.net

For example, studies comparing the tolerance of different rice cultivars to this compound showed that IR 74 (Indica type) was more tolerant than Hwajinbyeo (Japonica type). caws.org.nz While the in vitro ALS enzyme sensitivity to this compound was similar in both cultivars (I50 values of about 23 ppb), the differential response in shoot growth and ALS activity in vivo suggested that the tolerance of IR 74 was likely due to a higher metabolic inactivation rate of this compound rather than an inherent insensitivity of its ALS enzyme. caws.org.nz This indicates that the ability of the crop to quickly detoxify the herbicide is a key factor in its selectivity and tolerance. caws.org.nzresearchgate.net

Analytical Methodologies for Cinosulfuron Detection and Quantification

Chromatographic Techniques

Chromatographic techniques are fundamental for the separation, identification, and quantification of cinosulfuron and its related compounds in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification of Degradation Products and Metabolites

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical tool extensively utilized for the identification and characterization of this compound's degradation products and metabolites. This technique is particularly effective for analyzing polar and thermally labile compounds, which are characteristic of many pesticides and their transformation products. nih.gov LC-MS, including its tandem variations like HPLC-MS/MS and HPLC-DAD-MS/MS, provides both molecular and structural information, enabling the elucidation of degradation pathways. nih.govfrontiersin.org

Research has demonstrated the efficacy of LC-MS in detecting intermediates formed during the degradation of this compound. For instance, in studies involving the microbial degradation of this compound by Kurthia sp. strain LAM0713, five intermediate compounds were identified via LC-MS. These intermediates were primarily formed through the cleavage of the sulfonylurea bridge of the parent compound. chem960.com Similarly, in sterile aqueous solutions, LC-MS identified two degradation products resulting from the cleavage of the sulfonylurea bridge. chem960.com

Specific metabolites identified through LC-MS analysis include:

4-(5-trifluoromethyl-2-pyridyl)oxyphenol chem960.com

5-trifluoromethyl-2-hydroxypyridine chem960.com

2-(5-trifluoro-methyl pyridyl)hydroxy acetate (B1210297) chem960.com

The ability of LC-MS to provide detailed structural insights makes it indispensable for understanding the environmental transformation and metabolic pathways of this compound.

High Performance Liquid Chromatography-UV (HPLC-UV)

High Performance Liquid Chromatography coupled with Ultraviolet (HPLC-UV) detection is a widely used method for the quantification of this compound. This technique relies on the principle that analytes absorb UV light at specific wavelengths, with the degree of absorption being directly proportional to the analyte's concentration.

For the determination of this compound in water, HPLC-UV methods have been developed. The optimal UV absorption for sulfonylurea herbicides, including this compound, is typically observed around 240 nm. A reported detection limit for this compound in water using HPLC-UV is 14.5 µg/L.

The operational principle of a UV detector in HPLC involves a UV light source (e.g., a deuterium (B1214612) lamp) emitting light in the ultraviolet range (typically 190-400 nm). This light passes through a flow cell containing the sample, and the absorbed light is converted into an electrical signal, which generates a chromatogram. Careful selection of the detection wavelength is crucial for achieving robust and sensitive analysis.

Bioassay Methods for Residue Detection

Bioassay methods offer a simple, cost-effective, and direct approach for detecting herbicide residues, including those of this compound, in environmental matrices like soil. These methods involve growing sensitive plant species in soil samples to determine if herbicide residues are present at concentrations high enough to adversely affect plant growth or seedling emergence.

Studies comparing bioassay with other analytical techniques, such as Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography (HPLC), for sulfonylurea herbicide residue detection in soil have shown that bioassays are suitable for measuring biologically active residues within a range of 0.1 to 1.0 µg a.i. kg⁻¹. Furthermore, bioassays have demonstrated good reproducibility when compared to ELISA.

A key advantage of bioassays is their ability to provide a direct indication of potential biological impact, which chemical extraction tests may not always accurately reflect due to the influence of soil properties like organic matter, clay content, and pH on herbicide bioavailability. Bioassays can be particularly useful for assessing the risk of herbicide carryover, where residual herbicides in the soil can affect subsequent rotational crops, even at low concentrations.

Monitoring in Environmental Compartments

Environmental monitoring of this compound is essential to assess its distribution, persistence, and potential impact on aquatic and terrestrial ecosystems.

Detection in Water (Surface and Subsoil)

Monitoring studies have investigated the presence and concentration of this compound in various water bodies, including surface water (paddy water, springs, ponds) and subsoil water (piezometers, wells). A two-year field study conducted in northwest Italy, where this compound was applied to flooded rice fields, provided valuable insights into its behavior in water compartments.

The study revealed that this compound concentrations in paddy water decreased significantly, by approximately 60%, within two weeks after treatment, becoming undetectable after about 2.5 months. The maximum concentrations detected in nearby water sources were 0.91 µg L⁻¹ in a spring and 0.29 µg L⁻¹ in a pond, observed 60 to 90 days after treatment (DAT). In subsoil water, the highest this compound concentration in piezometers was 0.99 µg L⁻¹, detected 29 DAT. Importantly, this compound was consistently not detected in wells throughout the study, suggesting limited deep leaching to groundwater. chem960.com

Environmental monitoring programs for water, such as those established by European directives, aim to protect aquatic environments by setting quality limits for pesticides and their metabolites. For individual active substances within pesticide products and their human toxicological relevant metabolites, the limit is typically 0.1 µg/L, while for non-relevant metabolites it is 1 µg/L, and for the sum of these compounds, 0.5 µg/L.

Detection in Soil and Sediment

The detection and quantification of this compound in soil and sediment are critical for understanding its environmental fate and dissipation. In the Italian field study, the concentration of this compound in the sediment of flooded rice paddies gradually increased after treatment, reaching a peak of 13.53 µg kg⁻¹ three weeks later. chem960.com

The dissipation of this compound in flooded sediment has been observed to be more rapid than expected from chemical hydrolysis alone, indicating the significant involvement of soil microflora in its degradation. chem960.com Despite a reduced affinity for sediment surfaces, as demonstrated by a low K_f Freundlich coefficient (0.87 on a micromolar basis), the rapid dissipation in simulated paddy field environments suggests that leaching to groundwater is likely prevented. chem960.com Flooding and consistently high temperatures have also been reported to enhance the mineralization of this compound in soil, further indicating the roles of both chemical hydrolysis and microbial degradation in flooded soil environments.

General analytical approaches for soil and sediment samples often involve drying, sieving, pulverizing, and various extraction methods, followed by instrumental analysis such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for elemental analysis, though chromatographic methods are used for organic compounds like this compound.

Advanced Research Topics and Future Directions

Computational Chemistry and Modeling of Cinosulfuron

Computational chemistry plays a crucial role in understanding the fundamental properties and behavior of this compound at a molecular level. These advanced modeling techniques offer insights that are often challenging to obtain through experimental methods alone, providing a basis for predicting its interactions and fate.

Conformational analysis, which involves studying the three-dimensional arrangements of atoms in a molecule, is essential for understanding a compound's reactivity and interactions. For sulfonylurea herbicides, including this compound, high-level theoretical techniques are employed to identify the most probable and stable structures wikipedia.org. Methods such as systematic search and principal component analysis are utilized to map the conformational space and locate minimum energy structures on the potential energy surface sigmaaldrich.commade-in-china.com. These computational approaches can control the combinatorial explosion problem, where the number of possible conformations increases exponentially with the number of rotatable bonds, by reducing the system's dimensions sigmaaldrich.com.

Tautomerism, the existence of two or more interconvertible structural isomers that differ in the position of a proton and a double bond, is another critical aspect studied using computational methods. Density Functional Theory (DFT) calculations are frequently used to investigate tautomeric equilibrium and the effect of different solvents on the stability of various tautomeric forms made-in-china.commade-in-china.com. While specific studies on this compound's tautomerism are not extensively documented, these computational methodologies are directly applicable to this compound, given its molecular structure, to predict its most stable tautomeric forms in various environments.

The intramolecular stability of this compound, like other sulfonylurea herbicides, is significantly influenced by non-covalent interactions (NCIs). Research indicates that the stability of these molecules is primarily governed by two types of intramolecular bonds: hydrogen bonds and π-π interactions wikipedia.org. Strong hydrogen bonding involving the NH group adjacent to the sulfonyl group plays a crucial role in stabilizing the molecular structure wikipedia.org. Additionally, in certain instances, molecular stability can be further augmented by robust π-π interactions occurring between the diazine/triazine ring and other aromatic rings present in the molecule wikipedia.org. Computational quantum chemistry techniques, such as Symmetry Adapted Perturbation Theory (SAPT) and its intramolecular extension (I-SAPT), are employed to characterize these weak interactions and quantify their energetic contributions to stability fishersci.ca. Methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) techniques are also used to analyze electron density and identify regions of stabilizing interactions within the molecule wikipedia.orgthegoodscentscompany.com.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used to predict the environmental fate and toxicological properties of chemical compounds, including this compound. These models establish relationships between the chemical structure of a compound and its biological activity or physicochemical properties fishersci.camade-in-china.com. The Open (Quantitative) Structure-activity/property Relationship App (OPERA) is a free and open-source suite of QSAR models that provides predictions for physicochemical properties, environmental fate parameters (e.g., biodegradability, soil adsorption coefficient), and ecotoxicity endpoints (e.g., fish bioconcentration factor) made-in-china.comwikipedia.org.

The development of such predictive models for the physicochemical and toxicological properties of pesticides, particularly within the sulfonylurea family, is an active area of research wikipedia.org. These models are crucial for environmental risk assessments, allowing for the rapid and cost-effective estimation of potential hazards even before a compound is synthesized or extensively tested experimentally wikidata.orgcenmed.com. While specific QSAR/QSPR models for this compound's environmental and toxicological properties may not be widely published, its classification as a sulfonylurea herbicide enables the application of general models developed for this class to infer its behavior.

Non-Covalent Interactions and Intramolecular Stability

Phytoremediation and Bioremediation Strategies

Phytoremediation and bioremediation offer environmentally friendly approaches to managing contaminated environments. These strategies leverage biological systems, primarily microorganisms and plants, to degrade or remove pollutants.

Bioremediation, particularly through bioaugmentation, involves the inoculation of specific microbial strains selected for their capacity to degrade target contaminants bmrb.iothegoodscentscompany.com. While general research on the microbial degradation of herbicides is extensive, specific studies detailing this compound-degrading microbial strains are not widely reported in the public domain. However, the principle of microbial degradation applies to sulfonylurea herbicides, which are known to be subject to degradation by soil microorganisms herts.ac.uk. Microorganisms, predominantly bacteria, play a significant role in detoxifying and inactivating herbicides in soil, with the efficiency of degradation often depending on the herbicide's molecular configuration herts.ac.uk. Future research in this area would focus on isolating, characterizing, and potentially engineering microbial strains with enhanced capabilities to break down this compound and its metabolites in contaminated soils and water systems. Phytoremediation, which often involves synergistic interactions between plant roots and rhizosphere microorganisms (rhizoremediation), could also be explored as a strategy for this compound-contaminated environments made-in-china.com.

Synergistic and Antagonistic Interactions with Other Agrochemicals

The co-application of this compound with other agrochemicals, such as insecticides, fungicides, or fertilizers, can lead to complex interactions that influence the efficacy and environmental impact of the applied substances herts.ac.ukherts.ac.uk. These interactions can be classified as additive, synergistic, antagonistic, or having no effect herts.ac.ukherts.ac.uk.

Additive Effect: The combined effect is equal to the sum of the individual effects of the components herts.ac.uk.

Synergistic Effect: The total effect of the combination is greater or more prolonged than the sum of the effects of the individual components herts.ac.uk. For example, mixtures of 2,4-D (PubChem CID: 1486) and chlorpropham (B1668850) (PubChem CID: 2728) have shown synergistic effects on monocot species herts.ac.uk. Similarly, combinations of atrazine (B1667683) (PubChem CID: 2256) and alachlor (B1666766) (PubChem CID: 2078) are widely used due to their synergistic weed control herts.ac.uk.

Antagonistic Effect: The total effect of a combination is smaller than the effect of the most active component applied alone herts.ac.uk. Examples include combinations of EPTC (PubChem CID: 12968) with 2,4-D, 2,4,5-T, or dicamba, which have shown antagonistic responses in certain plants herts.ac.uk. Antagonism can occur when the uptake or metabolism rate of one herbicide is reduced by the presence of another .

While general principles and examples of synergistic and antagonistic interactions for various herbicides are well-documented, specific detailed research on such interactions involving this compound with a wide range of other agrochemicals is an area requiring further investigation. Understanding these interactions is crucial for optimizing herbicide formulations, improving weed control efficacy, mitigating potential crop injury, and minimizing environmental impact in integrated pest management strategies.

Long-Term Ecological and Evolutionary Consequences of this compound Use

The widespread and prolonged application of herbicides like this compound can lead to significant long-term ecological and evolutionary consequences, primarily concerning environmental persistence, impact on non-target organisms, and the evolution of herbicide resistance in weed populations.

Ecological Consequences this compound is classified as toxic to aquatic life with long-lasting effects (H411). nih.govlgcstandards.com It has the potential to affect non-target plant species and aquatic organisms, exhibiting a low to moderate toxicity to biodiversity. hpc-standards.comherts.ac.uk Although this compound is not typically persistent in soil systems, it can be mobile and, under certain conditions, may leach into groundwater. herts.ac.uk Sulfonylurea herbicides, including this compound, have been observed to persist in soil and can impact plant reproduction. researchgate.net

Studies on the long-term exposure to sulfonylurea herbicides, such as nicosulfuron (B1678754), indicate alterations in soil microbial communities. For instance, long-term nicosulfuron exposure has been shown to increase the alpha diversity of bacteria and archaea, while simultaneously decreasing the abundance of specific bacterial groups like Bacteroidetes and Acidobateria in soil. nih.gov More specifically, this compound has been found to inhibit the development of microorganism communities in soil, with aerobic bacteria, autotrophic nitrifying bacteria, Azotobacter bacteria, and fungi demonstrating increased sensitivity to this herbicide. researchgate.net Furthermore, acute toxicity tests have revealed that this compound can affect freshwater phytoplankton species, including Scenedesmus acutus, Scenedesmus subspicatus, Chlorella vulgaris, and Chlorella saccharophila. The concentrations eliciting a 50% growth reduction (EC50) over 96 hours for this compound ranged from 8 to 104 mg/l, indicating a potential environmental hazard to aquatic systems even at low environmental concentrations. researchgate.net

Evolutionary Consequences (Herbicide Resistance) The continuous application of herbicides exerts strong selective pressure, leading to the evolution of herbicide resistance in weed species globally, which poses a significant threat to food security. clemson.edunih.gov this compound, as an ALS-inhibiting herbicide, targets the acetolactate synthase enzyme. hpc-standards.comherts.ac.uk Weeds can develop resistance through various mechanisms, including target-site resistance (mutations in the herbicide's binding site) or non-target site resistance (NTSR), where plants detoxify the herbicide or prevent it from reaching its target. clemson.edunih.govmdpi.com NTSR is particularly challenging to manage due to its complex mechanisms. clemson.edu

A notable example of evolved resistance involves Schoenoplectus mucronatus (Ricefield Bulrush) in Italy. This weed species developed resistance to Group 2 (ALS-inhibiting) herbicides, including this compound, following intensive use of these herbicides in Italian rice fields since 1988. weedscience.org Research has demonstrated that the GR50 (growth reduction by 50%) of resistant S. mucronatus biotypes to this compound was more than 700 times higher than that of susceptible biotypes. weedscience.org The rapid evolution of resistance to ALS-inhibiting herbicides highlights the need for diverse weed management strategies to mitigate selection pressure and preserve the efficacy of existing chemistries. nih.govmdpi.com

Development of Novel this compound Derivatives and Safeners

Research efforts are continuously focused on developing novel derivatives of herbicides like this compound and co-formulating them with safeners to enhance their efficacy, broaden their spectrum, and improve crop selectivity.

Development of Novel this compound Derivatives this compound is a sulfonylurea herbicide, and the development of novel sulfonylurea derivatives is an active area of research. These efforts often aim to improve herbicidal potency, reduce environmental persistence, or explore new biological activities. sci-hub.senih.gov Structurally, sulfonylureas are characterized by a central sulfonylurea bridge, an o-substituted aromatic ring attached to the sulfur atom, and a heterocyclic ring attached to the nitrogen atom. sci-hub.se

Commercial sulfonylurea herbicides featuring a triazine ring, such as this compound, have demonstrated potent efficacy in crops like wheat and rice. sci-hub.se Recent advancements include the synthesis of new sulfonylureas incorporating a 1,2,4-triazolinone moiety, which have shown high potency against dicotyledonous weeds in experimental settings. sci-hub.se Beyond herbicidal applications, structural modifications of sulfonylurea derivatives are also being investigated for alternative biological activities, such as antimicrobial properties. nih.gov This diversification of research indicates a broader interest in the chemical scaffold of sulfonylureas for various applications.

Development of Safeners Herbicide safeners are chemical compounds designed to enhance the tolerance of crop plants to herbicides by accelerating the metabolism of the herbicide into less active or inactive compounds within the crop, without compromising weed control. davidpublisher.comnih.gov this compound is frequently utilized in mixtures with safeners, for example, in combination with pretilachlor (B132322) and a safener for effective weed management in rice paddies. scialert.netresearchgate.net

Several safeners have been developed and are commercially available, including naphthalic anhydride (B1165640) (NA), BAS-145138, fenchlorazole-ethyl (FE), mefenpyr-diethyl (B161882) (MD), cloquintocet-mexyl (B1217157) (CM), isoxadifen-ethyl (B1672638) (IE), and cyprosulfamide (B165978) (CS). davidpublisher.comnih.govgoogle.com.na These safeners can be applied through various methods, such as seed treatments or as post-emergence tank mixtures with the herbicide. davidpublisher.comgoogle.com.na Research into safeners also contributes to understanding non-target site resistance (NTSR) mechanisms in weeds, as safeners can induce metabolic pathways that detoxify herbicides, providing insights into potential resistance evolution. nih.gov

Risk Assessment Methodologies and Regulatory Implications

The assessment and regulation of this compound, like other pesticides, involve rigorous methodologies to evaluate potential risks to human health and the environment, leading to specific regulatory statuses and requirements.

Risk Assessment Methodologies Environmental Risk Analysis (ERA), also known as Quantitative Risk Analysis (QRA), is a systematic approach used to estimate potential environmental risks and protect human health and ecosystems from contaminants. emgrisa.es The methodology for ERA typically encompasses four key stages: hazard identification, toxicological evaluation, exposure assessment, and risk characterization. emgrisa.es

For pesticides, ecological risk assessments are conducted to determine the potential harm to human health, wildlife, and the broader environment. nih.govepa.gov These assessments involve a thorough evaluation of exposure to the pesticide and the relationship between exposure levels and observed ecological effects. epa.gov The pesticide registration process mandates that manufacturers conduct extensive scientific tests covering product chemistry, risks to humans and domestic animals, environmental fate, and impacts on non-target organisms. nih.gov

Regulatory Implications this compound is categorized with a GHS hazard statement H411, indicating its toxicity to aquatic life with long-lasting effects. nih.govlgcstandards.com In the European Union, this compound is currently not approved under Regulation (EC) No 1107/2009, and its inclusion status has expired. herts.ac.uknih.gov

Regulatory bodies worldwide, including the European Food Safety Authority (EFSA) and the United States Environmental Protection Agency (EPA), establish Maximum Residue Limits (MRLs) for this compound in food products. hpc-standards.com Compliance with these MRLs is mandatory to ensure consumer safety, necessitating regular monitoring of this compound residues in food and environmental samples. hpc-standards.com The comprehensive pesticide registration process requires strict adherence to regulations and the submission of extensive data throughout the product's lifecycle. nih.gov The increasing prevalence of herbicide resistance globally underscores the need for robust regulatory frameworks that promote diverse weed management practices and the strategic rotation or combination of herbicides with different sites of action to mitigate the evolution of resistance. mdpi.com

Q & A

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to this compound research proposals?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.